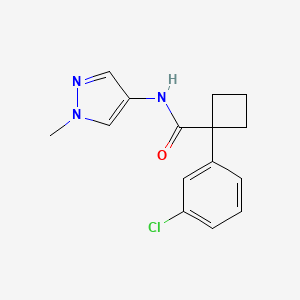
2-(2,3-dichlorophenoxy)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,3-dichlorophenoxy)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide, commonly known as DCPIB, is a chemical compound that has gained significant attention in the scientific research community. DCPIB is a selective and potent inhibitor of volume-regulated anion channels (VRACs) that play a crucial role in cell volume regulation, cell proliferation, and cell death.
作用機序
DCPIB selectively inhibits 2-(2,3-dichlorophenoxy)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide by binding to a specific site on the channel protein. The binding of DCPIB blocks the movement of chloride ions through the channel, thereby inhibiting cell volume regulation and inducing cell death. DCPIB has been shown to be a potent inhibitor of this compound with an IC50 value of around 5 μM.
Biochemical and Physiological Effects:
DCPIB has been shown to induce cell death in various cell types, including cancer cells, neurons, and immune cells. The induction of cell death by DCPIB is mediated by the inhibition of this compound and the subsequent disruption of cell volume regulation. DCPIB has also been shown to inhibit cell proliferation and migration in cancer cells, suggesting its potential as an anti-cancer agent. Additionally, DCPIB has been shown to modulate the activity of ion channels in neurons and immune cells, suggesting its potential as a therapeutic agent for neurological and immunological disorders.
実験室実験の利点と制限
DCPIB has several advantages as a research tool. It is a selective and potent inhibitor of 2-(2,3-dichlorophenoxy)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide, making it a valuable tool for studying the physiological and pathological roles of this compound in various cell types. Additionally, DCPIB is relatively stable and can be easily synthesized in the laboratory. However, DCPIB also has some limitations. It is a synthetic compound and may have off-target effects. Additionally, the inhibition of this compound by DCPIB may have pleiotropic effects on cellular physiology, making it challenging to interpret the results of experiments using DCPIB.
将来の方向性
DCPIB has significant potential as a therapeutic agent for various diseases, including cancer, neurological disorders, and immunological disorders. Future research should focus on further elucidating the physiological and pathological roles of 2-(2,3-dichlorophenoxy)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide in various cell types and identifying the downstream signaling pathways that are affected by VRAC inhibition. Additionally, future research should focus on developing more potent and selective VRAC inhibitors that can be used as therapeutic agents. Finally, the use of DCPIB as a research tool should be expanded to include studies on the role of this compound in other biological processes, such as cell migration and differentiation.
合成法
DCPIB is a synthetic compound that can be prepared by reacting 2,3-dichlorophenol with 2-methyl-1,3-dioxoisoindoline-5-acetic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane or dimethylformamide. The resulting product is then purified by column chromatography to obtain pure DCPIB.
科学的研究の応用
DCPIB has been extensively used in scientific research to study the role of 2-(2,3-dichlorophenoxy)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide in various biological processes. This compound are ion channels that are activated by cell swelling and play a crucial role in cell volume regulation, cell proliferation, and cell death. DCPIB has been shown to selectively inhibit this compound without affecting other ion channels. This makes DCPIB a valuable tool for studying the physiological and pathological roles of this compound in various cell types, including cancer cells, neurons, and immune cells.
特性
IUPAC Name |
2-(2,3-dichlorophenoxy)-N-(2-methyl-1,3-dioxoisoindol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O4/c1-21-16(23)10-6-5-9(7-11(10)17(21)24)20-14(22)8-25-13-4-2-3-12(18)15(13)19/h2-7H,8H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFWWGHBKIVMRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)COC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Furan-3-carbonyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B7539733.png)




![3'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7539758.png)



![N-[(5-bromothiophen-2-yl)methyl]cyclopentanecarboxamide](/img/structure/B7539783.png)
![5-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B7539785.png)

![N-[(5-bromothiophen-2-yl)methyl]thiophene-3-carboxamide](/img/structure/B7539801.png)
![N-cyclopropyl-N-[5-[2-(3-methyl-4-propan-2-ylphenoxy)ethylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7539822.png)